molecular formula C23H29NO3S B2437363 (4-(Isobutylsulfonyl)piperidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone CAS No. 1798029-86-3

(4-(Isobutylsulfonyl)piperidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone

Cat. No.: B2437363
CAS No.: 1798029-86-3
M. Wt: 399.55
InChI Key: ATYCONVJVHLUNK-UHFFFAOYSA-N
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Description

(4-(Isobutylsulfonyl)piperidin-1-yl)(4’-methyl-[1,1’-biphenyl]-4-yl)methanone is a complex organic compound that features a piperidine ring substituted with an isobutylsulfonyl group and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Isobutylsulfonyl)piperidin-1-yl)(4’-methyl-[1,1’-biphenyl]-4-yl)methanone typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the isobutylsulfonyl group. The biphenyl moiety is then attached through a series of coupling reactions. Specific reagents and conditions may vary, but common steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Isobutylsulfonyl)piperidin-1-yl)(4’-methyl-[1,1’-biphenyl]-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(4-(Isobutylsulfonyl)piperidin-1-yl)(4’-methyl-[1,1’-biphenyl]-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(Isobutylsulfonyl)piperidin-1-yl)(4’-methyl-[1,1’-biphenyl]-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Isobutylsulfonyl)piperidin-1-yl)(4’-methyl-[1,1’-biphenyl]-4-yl)methanone is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(4-methylphenyl)phenyl]-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3S/c1-17(2)16-28(26,27)22-12-14-24(15-13-22)23(25)21-10-8-20(9-11-21)19-6-4-18(3)5-7-19/h4-11,17,22H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYCONVJVHLUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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